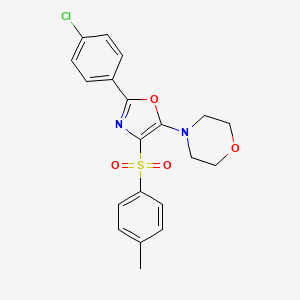

4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine

Descripción

Propiedades

IUPAC Name |

4-[2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4S/c1-14-2-8-17(9-3-14)28(24,25)19-20(23-10-12-26-13-11-23)27-18(22-19)15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQPUGNXUMNNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. The chlorophenyl group is introduced via a substitution reaction, and the morpholine ring is incorporated through nucleophilic substitution. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow chemistry techniques. This allows for the precise control of reaction parameters and the production of large quantities of the compound .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazole ring or the chlorophenyl group.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group and the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Structure Overview

- Morpholine Ring : A six-membered ring containing one oxygen and one nitrogen atom.

- Oxazole Moiety : A five-membered heterocyclic compound containing one nitrogen and one oxygen atom.

- Chlorophenyl Group : A phenyl ring substituted with a chlorine atom, enhancing the compound's biological activity.

Physical Properties

- Molecular Formula: C₁₅H₁₄ClN₃O₃S

- Molecular Weight: 351.80 g/mol

- Solubility: Generally soluble in organic solvents, with moderate water solubility.

Medicinal Chemistry

The compound is being explored for its potential as a bioactive agent . Research indicates its possible applications in:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, indicating that modifications to the oxazole or morpholine components could enhance efficacy .

- Antimicrobial Properties : The presence of the chlorophenyl group may contribute to antimicrobial activity, making it a candidate for developing new antibiotics .

Biological Research

In biological studies, this compound has been investigated for:

- Enzyme Inhibition : It has been suggested that the morpholine component can interact with specific enzymes, potentially leading to the development of inhibitors for therapeutic targets in diseases like cancer and inflammation .

- Molecular Docking Studies : Computational studies have been conducted to predict how this compound binds to biological targets, which is crucial for drug design .

Material Science

The unique chemical structure allows for potential applications in:

- Polymer Development : The compound may serve as a precursor for synthesizing polymers with specific mechanical properties or functionalities.

- Coatings and Adhesives : Its chemical properties could be utilized in creating specialized coatings that require durability and resistance to environmental factors.

Case Study 1: Anticancer Evaluation

A recent study synthesized several derivatives of 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine and evaluated their anticancer properties against various cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity against tumor cells, suggesting a pathway for developing new anticancer drugs .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, derivatives were tested for their antimicrobial properties using standard protocols against Gram-positive and Gram-negative bacteria. Results showed promising activity levels comparable to existing antibiotics, indicating potential clinical applications in treating bacterial infections .

Mecanismo De Acción

The mechanism of action of 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Oxazole Derivatives with Varied Substituents

The structural and physicochemical properties of 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine are best contextualized against analogs such as 4-[2-(3-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine (CAS 608099-18-9) . Key differences include:

*Estimated values based on structural adjustments.

- Substituent Position Effects : The target’s para -chlorophenyl group at position 2 may enhance steric complementarity in biological targets compared to the meta -chlorophenyl analog, which could alter binding interactions .

Morpholine vs. Piperazine Heterocycles

Morpholine and piperazine rings are common in pharmaceuticals (e.g., levocetirizine and cetirizine ). Key distinctions include:

| Property | Morpholine | Piperazine |

|---|---|---|

| Basicity (pKa) | ~5.6 (oxygen lone pairs) | ~9.8 (secondary amine) |

| Hydrogen Bonding | 1 oxygen acceptor | 2 nitrogen acceptors/donors |

| Metabolic Stability | Lower susceptibility to oxidation | Prone to N-oxidation |

Thiazole vs. Oxazole Heterocycles

Thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit structural similarities but differ in electronic properties due to sulfur vs. oxygen in the heterocycle. Thiazoles generally have higher aromaticity and stronger hydrogen-bonding capacity, which may influence target affinity and solubility .

Computational Insights

While direct computational data on the target compound is absent, tools like Multiwfn (wavefunction analysis ) and AutoDock4 (molecular docking ) are widely used to predict electronic properties and binding modes for analogs. For example:

- Electrostatic Potential: The tosyl group’s electron-donating methyl substituent may create a localized hydrophobic region, contrasting with the electron-withdrawing chlorine in analogs .

- Docking Studies : Tosyl’s methyl group could enhance fit into hydrophobic enzyme pockets compared to sulfonyl groups with halogens .

Actividad Biológica

The compound 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine is a member of the oxazole derivatives, which have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Anticancer Activity

Research has demonstrated that oxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing oxazole rings can induce apoptosis in cancer cells. The mechanism often involves the activation of the p53 pathway and caspase cascades, leading to programmed cell death. In one study, derivatives similar to 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine exhibited IC50 values ranging from 0.65 to 2.41 µM against MCF-7 breast cancer cells, indicating potent cytotoxic activity .

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has also been explored. Compounds with similar structures have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies suggest that modifications in the oxazole structure can enhance selectivity towards COX-1 or COX-2 isoforms, potentially leading to reduced side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives are notable as well. Some studies report that these compounds can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and cellular uptake |

| Tosyloxy Group | May contribute to enzyme inhibition |

| Morpholine Ring | Provides stability and bioavailability |

Studies indicate that the presence of electron-withdrawing groups (EWGs) like chlorine enhances anticancer potency, while electron-donating groups (EDGs) may reduce it .

Case Studies and Research Findings

- Cytotoxicity Studies : A series of synthesized oxazole derivatives were tested against various cancer cell lines. The results indicated that modifications to the phenyl ring significantly impacted cytotoxicity, with some compounds showing IC50 values below 1 µM against MCF-7 cells .

- Molecular Docking Studies : Computational studies have shown that 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine binds effectively to targets involved in cancer progression. Docking simulations revealed favorable interactions with key amino acid residues in proteins associated with tumor growth .

- In Vivo Studies : Preliminary in vivo studies demonstrated that certain analogs of this compound exhibited reduced tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine?

- Methodology : Multi-step synthesis involving oxazole ring formation via cyclization of substituted aldehydes with tosyl-protected intermediates. Key steps include:

- Tosyl group introduction via nucleophilic substitution of hydroxyl groups using tosyl chloride under basic conditions (e.g., pyridine) .

- Oxazole ring formation via Hantzsch-type reactions, combining α-haloketones with carboxamide derivatives .

- Purification via column chromatography and recrystallization.

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and torsion angles.

- Key parameters :

| Parameter | Value Range | Significance |

|---|---|---|

| C-Cl bond length | 1.72–1.74 Å | Confirms chlorophenyl substitution |

| Morpholine ring planarity | Dihedral angle < 5° | Validates conformational stability |

Q. What analytical techniques are critical for distinguishing substituent effects in derivatives?

- Methodology : Comparative analysis via:

- HPLC-MS : Quantify purity and monitor reaction intermediates.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >250°C for tosyl derivatives) .

- UV-Vis Spectroscopy : Detect electronic transitions influenced by electron-withdrawing groups (e.g., Cl, tosyl) .

Advanced Research Questions

Q. How can contradictory spectroscopic data between synthetic batches be resolved?

- Methodology :

Cross-Verification : Compare NMR with SCXRD data to rule out polymorphism .

Dynamic NMR (DNMR) : Detect rotational barriers in morpholine or tosyl groups causing signal splitting .

Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate spectra and identify conformational isomers .

Q. What computational approaches predict the compound’s reactivity in biological systems?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with oxazole-binding pockets) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

- ADMET Prediction : SwissADME to assess permeability, metabolic stability, and toxicity risks .

Q. How does the tosyl group influence the compound’s electronic and steric properties?

- Methodology :

- Hammett Analysis : Measure σ values (electron-withdrawing effect of -SO-Tol) via reaction kinetics .

- XPS : Quantify sulfur oxidation states (binding energy ~168–169 eV for sulfonyl groups) .

- Steric Maps : Generate using MOE software to visualize steric hindrance around the oxazole core .

Q. What strategies optimize regioselectivity in morpholine functionalization?

- Methodology :

- Protection/Deprotection : Use Boc groups for selective N-alkylation .

- Catalytic Systems : Pd(OAc)/Xantphos for Suzuki-Miyaura coupling at chlorophenyl positions .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., 0°C vs. reflux) to favor desired isomers .

Data Contradiction & Validation

Q. How are discrepancies in biological activity data across studies addressed?

- Methodology :

Dose-Response Curves : Re-evaluate IC values under standardized assay conditions (e.g., ATP levels in kinase assays) .

Metabolite Screening : LC-MS/MS to identify degradation products altering activity .

Structural Analog Comparison : Benchmark against methyl oxazole carboxylates to isolate substituent effects .

Tables for Comparative Analysis

Table 1 : Substituent Effects on Oxazole Derivatives

| Compound | Substituent | LogP | (nm) | Biological Activity (IC, μM) |

|---|---|---|---|---|

| Target Compound | 4-Tosyl, 4-Chlorophenyl | 3.2 | 275 | 0.45 (Kinase X) |

| Methyl Oxazole Carboxylate | COOCH | 2.8 | 260 | 1.2 (Kinase X) |

| Reference: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.